Biotin-PEG4-O-Aflatoxin P2
Description
Properties
Molecular Formula |
C₃₄H₄₃N₃O₁₁S |
|---|---|
Molecular Weight |
701.78 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Biotin Peg4 O Aflatoxin P2
Chemical Synthesis Pathways of Aflatoxin Derivatives
The native structure of Aflatoxin P2 (AF P2), a phenolic metabolite of Aflatoxin B2, provides a key functional group—a hydroxyl group—that serves as a primary site for derivatization. Unlike other aflatoxins that may require more complex C-H functionalization or total synthesis to introduce a reactive handle, the phenol (B47542) of AF P2 is readily accessible for chemical modification. youtube.comwikipedia.orgfrontiersin.org The goal of derivatization is to introduce a functional group suitable for linkage to the polyethylene (B3416737) glycol (PEG) spacer, typically a carboxylic acid or an amine.
One of the most direct pathways involves the Williamson ether synthesis. The phenolic hydroxyl group of Aflatoxin P2 can be deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile. This phenoxide can be reacted with an alkyl halide bearing a terminal functional group, such as ethyl bromoacetate (B1195939). Subsequent hydrolysis of the ester yields a carboxylic acid derivative, Aflatoxin P2-O-acetic acid. This introduces a carboxyl group tethered to the aflatoxin core via a stable ether linkage, preparing it for the next stage of conjugation.
Alternative strategies, more commonly applied to other aflatoxins like Aflatoxin B1 but theoretically adaptable, involve modifying the cyclopentenone ring. For instance, the ketone can be converted into a carboxymethyloxime (CMO) derivative. mdpi.com This method introduces a carboxylic acid group, providing a different point of attachment on the aflatoxin scaffold. However, for Biotin-PEG4-O -Aflatoxin P2, derivatization at the phenolic oxygen is the most direct and specific route.
A summary of potential derivatization strategies for aflatoxins is presented below.
| Starting Material | Reagent(s) | Functional Group Introduced | Resulting Derivative |
| Aflatoxin P2 | 1. Base (e.g., K₂CO₃) 2. Ethyl bromoacetate 3. H₃O⁺ (hydrolysis) | Carboxylic Acid (-COOH) | Aflatoxin P2-O-acetic acid |
| Aflatoxin B1/B2 | O-(Carboxymethyl)hydroxylamine | Carboxylic Acid (-COOH) | Aflatoxin B1/B2-carboxymethyloxime |
| Aflatoxin B1/G1 | Glycolic Acid / Trifluoroacetic acid | Carboxylic Acid (-COOH) | Aflatoxin B2/G2-glycolic acid adduct mdpi.comnih.gov |
Strategies for Conjugation to Polyethylene Glycol Linkers
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to bridge molecules. pharmtech.comresearchgate.net The PEG4 linker in Biotin-PEG4-O-Aflatoxin P2 enhances water solubility and provides a flexible spacer arm that minimizes steric hindrance between the aflatoxin molecule and the biotin (B1667282) tag, facilitating interactions with avidin (B1170675) or streptavidin. creativepegworks.com The conjugation strategy depends on the functional groups present on the derivatized aflatoxin and the bifunctional PEG linker.
The most common approach for linking the Aflatoxin P2 derivative to the PEG chain is through the formation of a stable amide bond. Using the Aflatoxin P2-O-acetic acid derivative prepared in the previous step, standard carbodiimide (B86325) chemistry is employed. The carboxylic acid is activated using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This creates a highly reactive NHS-ester intermediate. This activated aflatoxin derivative is then reacted with an amino-functionalized PEG-biotin conjugate (H₂N-PEG4-Biotin) to form the final product via a stable amide linkage.
Alternatively, the synthesis can be performed in a stepwise manner. The activated Aflatoxin P2-O-acetic acid can first be reacted with a bifunctional PEG linker that has an amine on one end and a protected functional group (like a Boc-protected amine) on the other (e.g., H₂N-PEG4-NHBoc). After the formation of the Aflatoxin-PEG conjugate, the Boc protecting group is removed under acidic conditions to reveal a terminal amine, which is then available for biotinylation.
| Aflatoxin Derivative Group | PEG Linker Reactive Group | Coupling Reagents | Resulting Linkage |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | EDC, NHS | Amide |
| Amine (-NH₂) | NHS-ester | N/A | Amide |
| Thiol (-SH) | Maleimide | N/A | Thioether |
| Aldehyde (-CHO) | Hydrazide | N/A | Hydrazone |
Biotinylation Reactions and Functional Group Chemistry
Biotinylation is the process of covalently attaching biotin to another molecule. broadpharm.comprecisepeg.com The high-affinity interaction between biotin and avidin/streptavidin is a cornerstone of many detection and purification assays in biotechnology. In the synthesis of this compound, biotinylation is the final step, attaching the affinity tag to the Aflatoxin-PEG4 intermediate.
The most prevalent method for biotinylation targets primary amines. nih.gov Assuming the synthesis proceeds through an Aflatoxin-P2-O-PEG4-NH₂ intermediate, this terminal amine is readily targeted by an N-hydroxysuccinimide ester of biotin (Biotin-NHS). The amine group acts as a nucleophile, attacking the activated carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a highly stable amide bond. This reaction is efficient and proceeds under mild conditions, preserving the integrity of the aflatoxin and PEG components.
A wide variety of pre-activated biotinylation reagents and biotin-PEG linkers are commercially available, offering flexibility in synthetic design. biochempeg.comcreativepegworks.com For instance, if the Aflatoxin-PEG intermediate possesses a terminal carboxylic acid, it could be reacted with a biotin derivative containing a primary amine, such as Biotin-amine, using the same EDC/NHS chemistry described previously.
| Reactive Group on Molecule | Biotinylation Reagent | Resulting Covalent Bond |
| Primary Amine (-NH₂) | Biotin-NHS Ester | Amide |
| Thiol (-SH) | Biotin-Maleimide | Thioether |
| Carboxylic Acid (-COOH) | Biotin-Amine (with EDC/NHS) | Amide |
| Aldehyde/Ketone | Biotin-Hydrazide | Hydrazone |
Purification and Characterization of the Conjugate for Research Applications
Following the final reaction, the crude mixture contains the desired product, unreacted starting materials, excess reagents, and potential side products. A rigorous purification and characterization process is essential to ensure the identity and purity of the this compound conjugate for its use in research applications.
Purification: The primary method for purifying small molecule-PEG conjugates is High-Performance Liquid Chromatography (HPLC). nih.gov Reverse-Phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. The final conjugate is significantly more hydrophobic than unreacted Biotin-PEG4-amine but may have a similar retention time to the aflatoxin starting material, requiring careful optimization of the solvent gradient for effective separation. Size-Exclusion Chromatography (SEC) can also be used as a complementary technique to separate molecules based on their hydrodynamic radius, which is useful for removing smaller molecules like unreacted biotin or coupling reagents. nih.gov
Characterization: Once purified, the identity and integrity of the conjugate are confirmed using a combination of analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the final product. enovatia.com The experimentally determined monoisotopic mass should match the theoretical exact mass calculated from the molecular formula, providing unambiguous confirmation of successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. nih.gov The NMR spectrum of the final product should display characteristic signals corresponding to the protons of all three components: the aromatic and aliphatic protons of the Aflatoxin P2 core, the repeating ethylene (B1197577) glycol units of the PEG4 linker (typically a prominent singlet or multiplet around 3.6 ppm), and the distinctive protons of the biotin moiety. researchgate.net The integration of these signals should be consistent with the ratio of protons in the target structure.
Purity Analysis: The purity of the final compound is typically assessed by analytical HPLC, often with UV-Vis or fluorescence detection, which leverages the inherent fluorescence of the aflatoxin core. A pure sample should ideally show a single, sharp peak.
| Analytical Technique | Purpose | Expected Result for this compound |
| HRMS (ESI-TOF) | Confirm molecular weight and formula | Measured mass matches the theoretical exact mass of C₃₄H₄₃N₃O₁₁S. |
| ¹H NMR | Confirm structure and linkage | Presence of characteristic peaks for Aflatoxin P2, PEG (-CH₂CH₂O-), and biotin moieties in the correct integration ratio. |
| HPLC | Assess purity and isolate the product | A single major peak under optimized chromatographic conditions. |
Molecular Interactions and Biorecognition Mechanisms of Biotin Peg4 O Aflatoxin P2
Biotin-Streptavidin/Avidin (B1170675) Binding Dynamics in Research Systems
The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, which is widely exploited in biotechnology. plos.orgwikipedia.org This high affinity, characterized by a very low dissociation constant (Kd), makes it an ideal tool for immobilization, detection, and purification. wikipedia.orgnih.gov Both avidin and streptavidin are tetrameric proteins, with each subunit capable of binding one biotin molecule. plos.orgwikipedia.org
The binding kinetics and thermodynamics have been studied in detail. The association rate constant (k_on_) is slower than what would be expected for a purely diffusion-limited reaction, with reported values typically in the range of 10⁵ to 10⁸ M⁻¹s⁻¹. plos.orgnih.govacs.org This suggests that conformational changes or other factors may influence the binding event. The dissociation of the complex is remarkably slow, contributing to its stability. The extremely high affinity is primarily due to a large negative enthalpy change (ΔH), indicating that the interaction is highly exothermic. nih.govnih.govportlandpress.com
| Parameter | Avidin | Streptavidin | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M | wikipedia.orgnih.gov |
| Association Rate Constant (kon) | 7.0 x 107 M-1s-1 (pH 5) | 7.5 x 107 M-1s-1 (pH 7) | plos.org |
| Enthalpy of Binding (ΔH) | -20.3 to -23.4 kcal/mol | -23 kcal/mol | nih.govnih.govportlandpress.com |
| Activation Energy (Association) | 6-15 kcal/mol | 6-15 kcal/mol | nih.gov |
Note: The exact values can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Specificity and Affinity of Aflatoxin P2 Moiety for Target Recognition Elements
The Aflatoxin P2 moiety of the conjugate acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. In analytical systems, this moiety is specifically recognized by target elements like monoclonal antibodies (mAbs) or aptamers, which are short single-stranded DNA or RNA molecules. nih.govresearchgate.net The development of immunoassays for aflatoxins relies on the high specificity and affinity of these recognition elements. futurelearn.comresearchgate.net
The affinity of an antibody or aptamer for its target is a critical determinant of an assay's sensitivity. For aflatoxins, antibodies have been developed with strong binding affinities for various analogues. mdpi.com Specificity is equally crucial, as it defines the ability of the recognition element to distinguish between different aflatoxin types (e.g., B1, B2, G1, G2, M1, and P2). mdpi.comnih.gov Often, antibodies are generated that exhibit cross-reactivity with a range of aflatoxins, which can be advantageous for developing assays for "total aflatoxins". nih.govmdpi.com For example, a murine monoclonal IgA antibody was developed that showed strong binding affinity to aflatoxins B1, B2, G1, G2, and M1. mdpi.com Similarly, aptamers can be selected for high affinity and specificity for a particular aflatoxin. unito.itfrontiersin.org
| Aflatoxin Analogue | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
|---|---|---|---|
| Aflatoxin B1 (AFB1) | 0.43 | 100 | nih.gov |
| Aflatoxin B2 (AFB2) | 0.45 | 95.6 | nih.gov |
| Aflatoxin G1 (AFG1) | 1.22 | 35.2 | nih.gov |
| Aflatoxin G2 (AFG2) | 3.41 | 12.6 | nih.gov |
Note: This table is based on data for a nanobody (Nb25) and serves to illustrate the concept of cross-reactivity. Specific values for antibodies against Aflatoxin P2 would vary.
Influence of Polyethylene (B3416737) Glycol (PEG) Spacer on Molecular Accessibility and Interaction
The polyethylene glycol (PEG) spacer is a critical component that links the biotin and Aflatoxin P2 moieties. The PEG4 spacer in Biotin-PEG4-O-Aflatoxin P2 consists of four repeating ethylene (B1197577) glycol units. This linker is not merely a passive connector; it actively influences the molecular interactions of the conjugate. thermofisher.comnih.gov
The primary roles of the PEG spacer include:
Reducing Steric Hindrance : The flexible and hydrophilic nature of the PEG chain physically separates the biotin and aflatoxin molecules from each other and from any surface to which the conjugate might be attached. nih.govprecisepeg.com This separation minimizes the risk that the large streptavidin/avidin protein will block the access of an antibody to the much smaller aflatoxin hapten, or vice-versa. nih.govresearchgate.net
Enhancing Molecular Accessibility : The length and flexibility of the PEG spacer allow the biotin and aflatoxin groups to be more freely presented to their respective binding partners. nih.govresearchgate.net This increased mobility can lead to more efficient binding kinetics and higher antigen capture efficiency in immunoassays. nih.gov
| Advantage | Mechanism | Reference |
|---|---|---|
| Improved Solubility | PEG is hydrophilic and disrupts aggregation. | thermofisher.comprecisepeg.com |
| Reduced Steric Hindrance | Provides physical separation between conjugated molecules and surfaces. | nih.govprecisepeg.com |
| Increased Flexibility | Allows for optimal orientation of binding moieties. | nih.govresearchgate.net |
| Minimized Non-specific Binding | The hydrophilic nature of PEG can reduce non-specific protein adsorption to surfaces. | medrxiv.orgnih.gov |
Theoretical Frameworks for Predicting Biorecognition (e.g., Molecular Docking, Simulations)
Theoretical and computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating and predicting the biorecognition events involving molecules like this compound. frontiersin.orgdavidpublisher.com These frameworks provide insights at an atomic level that can be difficult to obtain through experimental methods alone.
Molecular Docking is used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., biotin or aflatoxin) when it binds to another (the receptor, e.g., streptavidin or an antibody). openagrar.denih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on factors like electrostatic and van der Waals interactions. davidpublisher.com This can help identify key amino acid residues involved in the binding and estimate the binding free energy. openagrar.de Docking studies have been used extensively to understand the binding mechanisms of various aflatoxins with target proteins and aptamers. unito.itmdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. frontiersin.org By simulating the motions of atoms and molecules, MD can reveal how the complex between a ligand and a receptor behaves in a solvated environment. researchgate.net For the biotin-avidin system, MD simulations have been used to study the unbinding process, the role of water molecules at the interface, and the conformational changes that occur upon binding. researchgate.netnih.gov Such simulations can complement docking studies by providing a more realistic picture of the stability and dynamics of the predicted binding poses. nih.gov These computational approaches can also aid in the rational design of novel recognition elements with improved affinity or specificity. nih.govresearchgate.net
Applications of Biotin Peg4 O Aflatoxin P2 in Advanced Analytical and Bioanalytical Research
Development of Immunological Assay Platforms
The unique structure of Biotin-PEG4-O-Aflatoxin P2 makes it an ideal reagent for the development of competitive immunoassays. In these formats, the biotinylated aflatoxin conjugate acts as a tracer, competing with free aflatoxin in a sample for a limited number of antibody binding sites. The presence of the biotin (B1667282) tag facilitates detection and signal amplification through the highly specific and strong interaction with streptavidin or avidin (B1170675).
Enzyme-Linked Immunosorbent Assay (ELISA) Formats
In the context of an Enzyme-Linked Immunosorbent Assay (ELISA), this compound would be a critical component in a competitive assay format. One common approach is the streptavidin-coated plate ELISA. In this setup, a microtiter plate is coated with streptavidin, which has a high affinity for biotin. The this compound conjugate is then added and binds to the streptavidin-coated surface. Subsequently, a sample suspected of containing aflatoxins is incubated in the well along with a specific anti-aflatoxin antibody. The free aflatoxin in the sample and the immobilized this compound compete for binding to the antibody. After a washing step to remove unbound reagents, an enzyme-labeled secondary antibody that recognizes the primary anti-aflatoxin antibody is added. The final step involves the addition of a substrate that produces a measurable colorimetric, fluorescent, or chemiluminescent signal upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of aflatoxin in the sample.
Another ELISA format where this compound can be employed involves using a plate coated with an anti-aflatoxin antibody. In this case, the sample is incubated with the antibody, followed by the addition of this compound. The biotinylated conjugate will bind to any antibody sites not occupied by aflatoxin from the sample. The detection is then achieved by adding streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP), which will bind to the captured biotinylated aflatoxin. The subsequent addition of a substrate will generate a signal that is inversely proportional to the aflatoxin concentration in the sample. The PEG4 linker in the conjugate plays a crucial role in these assays by extending the aflatoxin hapten away from the biotin, making it more accessible for antibody binding and minimizing steric hindrance. broadpharm.combiochempeg.com
| Parameter | Typical Value in Aflatoxin ELISA | Significance |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL | The lowest concentration of aflatoxin that can be reliably detected. |
| IC50 (50% Inhibitory Concentration) | 1.0 - 20.0 ng/mL | The concentration of aflatoxin that causes a 50% reduction in the maximum signal, indicating the midpoint of the assay's dynamic range. |
| Cross-reactivity | Varies depending on the antibody | The degree to which the antibody binds to other aflatoxin analogues (e.g., B1, B2, G1, G2). |
| Assay Time | 1 - 3 hours | The total time required to perform the assay. |
Immunomagnetic Bead-Based Separation and Detection Systems
Immunomagnetic beads (IMBs) offer a versatile solid phase for immunoassays, enabling efficient separation and concentration of target analytes from complex sample matrices. nih.gov this compound can be integrated into IMB-based assays in several ways. One common strategy involves the use of streptavidin-coated magnetic beads. These beads can be used to capture the this compound conjugate, creating a solid-phase reagent. In a competitive assay, this complex is incubated with a sample and a limited amount of anti-aflatoxin antibody. After incubation, a magnetic field is applied to separate the beads (with bound antibody) from the supernatant. The amount of antibody bound to the beads is inversely proportional to the concentration of free aflatoxin in the sample. The antibody on the beads can then be detected using a labeled secondary antibody.
Alternatively, the anti-aflatoxin antibody can be immobilized on the magnetic beads. In this format, the beads are incubated with the sample, followed by the addition of a known amount of this compound. The biotinylated conjugate and the free aflatoxin compete for the antibody binding sites on the beads. After magnetic separation, the amount of biotinylated conjugate bound to the beads can be quantified by adding streptavidin-enzyme conjugate and a suitable substrate. This approach allows for rapid and efficient washing steps, reducing background noise and improving assay sensitivity. semanticscholar.org
| Feature | Description | Advantage in Aflatoxin Detection |
| Principle | Magnetic beads coated with streptavidin or anti-aflatoxin antibodies are used as the solid phase for a competitive immunoassay. | Enables rapid separation and concentration of the analyte-antibody complex, reducing assay time and improving sensitivity. |
| Role of this compound | Acts as a biotinylated tracer that competes with free aflatoxin for antibody binding sites. | The biotin tag allows for versatile detection strategies using streptavidin-enzyme conjugates. |
| Separation | Application of an external magnetic field to separate the beads from the sample matrix. | Simplifies washing steps and minimizes sample handling, making it suitable for automation. |
| Detection | Typically colorimetric, fluorescent, or chemiluminescent, based on the enzyme conjugated to streptavidin or a secondary antibody. | Allows for high-sensitivity detection of low levels of aflatoxin contamination. |
Homogeneous Immunoassay Configurations
Homogeneous immunoassays are performed in a single phase without the need for separation of bound and free fractions, which simplifies the assay procedure and reduces analysis time. nih.gov this compound is well-suited for the development of homogeneous assays, such as fluorescence polarization immunoassay (FPIA). In FPIA, a small fluorescently labeled molecule rotates rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. If this molecule binds to a larger molecule, such as an antibody, its rotation slows down, leading to an increase in fluorescence polarization.
In an FPIA for aflatoxin detection, a fluorescently labeled anti-aflatoxin antibody would be used. In the absence of aflatoxin, the addition of this compound would result in a low fluorescence polarization value, as the unbound biotinylated conjugate is relatively small. However, if streptavidin is also added to the mixture, it will bind to the biotin moiety of the conjugate, forming a large complex that can then bind to the fluorescently labeled antibody, causing an increase in polarization. When a sample containing free aflatoxin is introduced, it will compete with the this compound/streptavidin complex for binding to the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease would be proportional to the concentration of aflatoxin in the sample.
Integration into Biosensor Technologies
Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological recognition event into a measurable signal. The high specificity of the biotin-streptavidin interaction makes this compound a valuable tool in the development of biosensors for aflatoxin detection. mdpi.com
Electrochemical Biosensor Design and Implementation
Electrochemical biosensors offer high sensitivity, portability, and the potential for miniaturization, making them attractive for on-site mycotoxin detection. mdpi.com this compound can be integrated into various electrochemical immunosensor designs. In a competitive format, an electrode surface can be modified with streptavidin. The this compound conjugate is then immobilized on the electrode via the biotin-streptavidin linkage. The sensor is then exposed to a sample containing the anti-aflatoxin antibody. In the presence of free aflatoxin in the sample, the binding of the antibody to the immobilized aflatoxin conjugate is inhibited. This change in binding can be detected electrochemically, for example, by measuring changes in impedance or current.
Alternatively, the anti-aflatoxin antibody can be immobilized on the electrode surface. The sensor is then incubated with the sample, followed by the addition of this compound. The biotinylated conjugate will bind to the available antibody sites. The bound biotin can then be detected by adding a streptavidin-enzyme conjugate, which catalyzes an electrochemical reaction that can be measured. The resulting signal will be inversely proportional to the aflatoxin concentration in the sample. The use of nanomaterials, such as gold nanoparticles or graphene, can further enhance the sensitivity of these electrochemical biosensors by providing a high surface area for immobilization and improving electron transfer kinetics. plos.org
| Biosensor Component | Role of this compound | Transduction Principle | Potential Advantages |
| Streptavidin-modified Electrode | Immobilized on the electrode surface to act as the recognition element in a competitive assay with an anti-aflatoxin antibody. | Changes in impedance, capacitance, or current upon antibody binding are measured. | Controlled orientation and high-density immobilization of the aflatoxin conjugate. |
| Antibody-modified Electrode | Acts as a competitive tracer that binds to the antibody-coated surface in the absence of free aflatoxin. | An enzyme-streptavidin conjugate is used to generate an electrochemical signal from the bound biotinylated tracer. | Signal amplification through the enzymatic reaction. |
| Nanomaterial-based Platform | Utilized in conjunction with nanomaterials to enhance signal amplification and sensitivity. | The high surface area of nanomaterials allows for increased loading of the biotinylated conjugate or capture antibody. | Lower detection limits and faster response times. |
Optical Biosensor Development and Sensing Principles
Optical biosensors, such as those based on surface plasmon resonance (SPR) or fluorescence, are powerful tools for real-time, label-free detection of biomolecular interactions. mdpi.com this compound can be effectively used in the development of optical immunosensors for aflatoxins. In an SPR-based sensor, the sensor chip surface is typically coated with streptavidin. A solution of this compound is then passed over the surface, leading to its immobilization. This results in a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. To perform a competitive assay, a mixture of the sample and a specific anti-aflatoxin antibody is injected over the sensor surface. The binding of the antibody to the immobilized aflatoxin conjugate is inhibited by the presence of free aflatoxin in the sample. The extent of this inhibition, measured as a smaller change in the SPR signal, is proportional to the concentration of aflatoxin in the sample. mdpi.com
In fluorescence-based optical biosensors, the principles are similar. For instance, a glass slide or optical fiber can be coated with streptavidin to immobilize the this compound. A competitive assay can then be performed using a fluorescently labeled anti-aflatoxin antibody. The amount of fluorescent antibody that binds to the surface will be inversely proportional to the concentration of aflatoxin in the sample. The PEG4 spacer is particularly beneficial in these surface-based assays as it extends the aflatoxin hapten away from the surface, making it more accessible to antibodies in the solution and improving the sensitivity of the assay. mdpi.com
Potential in Aptasensor and Molecularly Imprinted Polymer (MIP) Sensor Applications
In the field of sensor development, biotinylated antigens or haptens are frequently used. An aptasensor, which utilizes short single-stranded DNA or RNA sequences (aptamers) as recognition elements, could theoretically employ this compound. The biotin tag would allow for the immobilization of the aflatoxin derivative onto a streptavidin-coated sensor surface. This immobilized target could then be used in a competitive binding assay to detect free aflatoxin P2 or related aflatoxins in a sample.
Similarly, in the development of Molecularly Imprinted Polymers (MIPs), a template molecule is used to create specific recognition sites in a polymer matrix. While this compound could potentially serve as a template, it is more likely that a non-biotinylated version of aflatoxin P2 would be used for the imprinting process itself. The biotinylated compound might then be used in the evaluation of the MIP's binding characteristics, for example, in a competitive assay format.
Postulated Utilization as a Research Probe in Aflatoxin Metabolite Studies
The structure of this compound also suggests its potential as a research probe for investigating the biological interactions of aflatoxin metabolites.
Hypothetical Investigation of Aflatoxin-Binding Protein Interactions
Biotinylated molecules are standard tools for "pull-down" assays and other affinity-based methods to identify and study protein-ligand interactions. In theory, this compound could be incubated with a cell lysate or biological fluid. Any proteins that bind to the aflatoxin P2 moiety could then be isolated using streptavidin-coated beads. Subsequent analysis of the captured proteins, for instance by mass spectrometry, could reveal novel aflatoxin-binding proteins. The PEG linker would be advantageous in such an experiment, as it would project the aflatoxin P2 molecule away from the biotin-streptavidin complex, making it more accessible for protein binding.
Conceptual Tracing and Quantifying Aflatoxin Metabolites in Model Systems
While not a direct tracer itself, this compound could be instrumental in developing assays for tracing and quantifying aflatoxin metabolites. For example, it could serve as a standard or a capture agent in immunoassays or other binding assays designed to measure the levels of aflatoxin P2 in in vitro or in vivo model systems. The biotin tag would facilitate the development of various assay formats, such as enzyme-linked immunosorbent assays (ELISA), where the biotin-streptavidin interaction is used for signal generation.
Methodological Considerations and Performance Metrics in Biotin Peg4 O Aflatoxin P2 Research
Evaluation of Analytical Sensitivity and Limit of Detection in Various Matrices
No data is available on the limit of detection (LOD) or limit of quantification (LOQ) for Biotin-PEG4-O-Aflatoxin P2 in any sample matrix.
Assessment of Selectivity and Cross-Reactivity with Related Analytes
There are no published studies examining the cross-reactivity of assays using this compound with other mycotoxins or structurally similar compounds.
Reproducibility and Inter-Assay Variability
Information regarding the intra- and inter-assay coefficients of variation (CV%) for methods employing this conjugate is not available.
Stability of the Conjugate in Assay Conditions and Storage
No data exists on the stability of this compound under different storage conditions or its performance over time in various assay buffers.
Comparative Analysis with Established Aflatoxin Detection Techniques
A comparative analysis with established methods like HPLC or standard ELISA kits for aflatoxin detection cannot be conducted without performance data for this compound.
It is recommended to consult chemical synthesis and analysis companies for any internal or unpublished data they may hold, or to await future peer-reviewed research on this specific compound.
Future Research Directions and Emerging Opportunities for Biotin Peg4 O Aflatoxin P2
Advancements in Conjugate Design for Enhanced Performance
The design of biotin-PEG-aflatoxin conjugates is a critical determinant of their functional efficacy. Future research will likely focus on optimizing the structure of each component to enhance performance characteristics such as sensitivity, specificity, and stability.
The length and composition of the PEG linker, for instance, play a crucial role in the conjugate's functionality. nih.gov Variations in the number of PEG units can influence the molecule's solubility, flexibility, and the spatial orientation of the biotin (B1667282) and aflatoxin moieties. nih.gov Research into optimizing the PEG chain length could lead to conjugates with improved binding kinetics and reduced non-specific interactions. nih.gov Studies have shown that the introduction of a PEG linker to other complex molecules can improve their properties, suggesting that similar advancements could be made for Biotin-PEG4-O-Aflatoxin P2. nih.gov
Furthermore, modifications to the aflatoxin component itself could yield conjugates with tailored specificities. While Aflatoxin P2 is a metabolite of Aflatoxin B2, exploring the conjugation of other aflatoxin derivatives or even other mycotoxins to the biotin-PEG backbone could expand the repertoire of available research tools. The design of the hapten, the small molecule that elicits an immune response when attached to a larger carrier, significantly influences the characteristics of the resulting antibodies, including their sensitivity and cross-reactivity with structurally similar analytes. mdpi.com Therefore, careful consideration of the aflatoxin derivative and the conjugation strategy is paramount for developing highly affine and specific antibodies. mdpi.com
| Component | Potential Advancement | Expected Outcome |
| PEG Linker | Optimization of chain length (e.g., PEG6, PEG8) | Improved solubility, reduced steric hindrance, enhanced binding kinetics |
| Biotin Moiety | Introduction of alternative high-affinity tags | Increased signal amplification, alternative capture chemistries |
| Aflatoxin P2 | Conjugation of other aflatoxin metabolites or mycotoxins | Broader range of specific detection reagents, tools for multi-mycotoxin analysis |
Novel Applications in High-Throughput Screening and Multiplexed Detection Systems
The unique properties of this compound make it an ideal candidate for the development of innovative high-throughput screening (HTS) and multiplexed detection platforms for mycotoxins. HTS assays are crucial for rapidly screening large numbers of samples for potential contaminants. nih.govnih.gov The biotin tag allows for straightforward immobilization of the conjugate onto streptavidin-coated surfaces, such as microplates or magnetic beads, a common strategy in HTS formats. rsc.orgresearchgate.net
Future applications could involve the use of this compound in competitive immunoassays. In such a format, the conjugate would compete with free aflatoxin in a sample for binding to a limited number of anti-aflatoxin antibodies. This approach, combined with a sensitive detection method, could enable the rapid and quantitative analysis of aflatoxin levels in various matrices. The development of homogeneous immunoassays using this conjugate could further simplify screening processes by eliminating the need for complex separation steps. rsc.org
Moreover, the ability to conjugate different mycotoxins to a biotin-PEG backbone opens the door for multiplexed detection systems. researchgate.netnih.govresearchgate.net By immobilizing an array of different biotin-PEG-mycotoxin conjugates onto a single platform, it would be possible to simultaneously screen a sample for the presence of multiple mycotoxins. This would be particularly valuable in food safety testing, where co-contamination with several mycotoxins is a common concern. nih.gov
| Application | Description | Potential Impact |
| High-Throughput Screening (HTS) | Use in competitive immunoassays on streptavidin-coated microplates for rapid screening of numerous samples. | Increased efficiency and reduced cost of mycotoxin surveillance in food and feed. |
| Multiplexed Detection | Development of arrays with immobilized Biotin-PEG conjugates of various mycotoxins for simultaneous detection. | Comprehensive mycotoxin profiling of a single sample, providing a more complete risk assessment. |
| Homogeneous Assays | Creation of mix-and-read assays that do not require separation of bound and free components. | Simplified and faster analytical workflows, suitable for on-site testing. |
Integration with Nanotechnology and Advanced Materials for Biosensing Enhancements
The synergy between this compound and nanotechnology presents exciting opportunities for the development of next-generation biosensors with unprecedented sensitivity and selectivity. researchgate.netscispace.com Nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes, can be functionalized with streptavidin to serve as platforms for capturing the biotinylated aflatoxin conjugate. dntb.gov.ua
The integration of these nanomaterials can lead to significant signal amplification in biosensing assays. For example, gold nanoparticles can be used in colorimetric assays where their aggregation state, influenced by the binding of the conjugate, results in a visible color change. dntb.gov.ua Quantum dots, with their bright and stable fluorescence, can be employed as labels in highly sensitive fluorescence-based detection methods. dntb.gov.ua
Furthermore, the use of advanced materials like graphene and magnetic nanoparticles can enhance the performance of electrochemical and magnetic biosensors, respectively. mdpi.com A streptavidin-modified electrode could capture this compound, and the interaction with an anti-aflatoxin antibody could be detected as a change in the electrical signal. Similarly, magnetic nanoparticles functionalized with the conjugate could be used for rapid separation and concentration of target antibodies or binding proteins from a sample. rsc.org
| Nanomaterial/Advanced Material | Biosensing Application | Principle of Enhancement |
| Gold Nanoparticles (AuNPs) | Colorimetric and electrochemical biosensors | Surface plasmon resonance and catalytic properties for signal generation. |
| Quantum Dots (QDs) | Fluorescent immunoassays | High quantum yield and photostability for sensitive optical detection. |
| Carbon Nanotubes (CNTs) | Electrochemical biosensors | High surface area and excellent conductivity for enhanced electron transfer. researchgate.net |
| Magnetic Nanoparticles (MNPs) | Immunoassays with magnetic separation | Efficient capture and concentration of analytes from complex samples. rsc.org |
Exploration in Mechanistic Studies of Mycotoxin-Biological Component Interactions
Beyond its application in detection, this compound holds significant promise as a molecular probe to investigate the fundamental mechanisms of mycotoxin interactions with biological systems. nih.govmdpi.com The ability to specifically label and track the aflatoxin molecule can provide valuable insights into its uptake, distribution, and metabolism within cells and organisms.
By attaching a fluorescent dye to the streptavidin that binds to the biotinylated aflatoxin, researchers can visualize the localization of the toxin within cellular compartments using advanced microscopy techniques. This could help to identify specific cellular targets and organelles that are affected by aflatoxin exposure.
Furthermore, the conjugate can be used in pull-down assays to identify and isolate proteins and other biomolecules that interact with aflatoxin. In this approach, the biotinylated aflatoxin is incubated with a cell lysate, and the resulting complexes are captured using streptavidin-coated beads. The bound proteins can then be identified using techniques such as mass spectrometry. This could lead to the discovery of novel protein targets of aflatoxins and provide a deeper understanding of their mechanisms of toxicity. nih.govmdpi.com Such studies are crucial for understanding the persistence of mycotoxins in biological systems and the molecular basis of their adverse health effects. mdpi.com
| Research Area | Experimental Approach | Potential Discovery |
| Cellular Uptake and Trafficking | Live-cell imaging using fluorescently labeled streptavidin bound to the conjugate. | Visualization of aflatoxin internalization pathways and subcellular localization. |
| Protein Interaction Profiling | Affinity pull-down assays followed by mass spectrometry. | Identification of novel protein binding partners and cellular targets of aflatoxin. |
| DNA Adduct Formation | In vitro and in cellulo studies to monitor the interaction of the conjugate with DNA. | Elucidation of the mechanisms of aflatoxin-induced genotoxicity. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Biotin-PEG4-O-Aflatoxin P2, and how can researchers validate successful conjugation?
- Methodological Answer : Synthesis typically involves coupling biotin-PEG4-amine to aflatoxin P2 using carbodiimide crosslinkers (e.g., EDC/NHS). Validate conjugation via:
- HPLC : Monitor retention time shifts to confirm molecular weight changes .
- Mass Spectrometry (MS) : Compare observed molecular ions with theoretical values (±1 Da tolerance) .
- Biotin-Avidin Binding Assays : Confirm functional biotin activity using streptavidin-coated plates and colorimetric detection .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and aflatoxin aromatic signals .
- UV-Vis Spectroscopy : Quantify aflatoxin-specific absorbance at 360 nm (extinction coefficient: ε = 12,400 M⁻¹cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula .
Q. How should researchers design controlled experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer :
- Incubation Studies : Expose the compound to PBS (pH 7.4) or serum at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Degradation Analysis : Use LC-MS/MS to quantify intact compound vs. breakdown products (e.g., free aflatoxin or PEG fragments) .
- Statistical Models : Apply first-order kinetics to estimate half-life .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency between biotin-PEG4 and aflatoxin P2 in complex biological matrices?
- Methodological Answer :
- Molar Ratio Titration : Test ratios (1:1 to 1:5, biotin-PEG4:aflatoxin P2) to maximize yield while minimizing unreacted starting material .
- Reaction pH Optimization : Perform reactions at pH 6.5–7.5 to balance amine reactivity and aflatoxin stability .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to verify functional conjugation .
Q. What statistical approaches address variability in detecting this compound across different analytical platforms?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to identify platform-specific biases (e.g., ionization efficiency in MS) .
- Standard Reference Materials : Include a well-characterized batch as an internal control across labs .
- Collaborative Trials : Harmonize protocols via inter-laboratory studies (e.g., shared SOPs for LC-MS/MS parameters) .
Q. How can contradictions in toxicity data (e.g., in vitro vs. in vivo models) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare cytotoxicity (IC50) in primary hepatocytes with in vivo liver enzyme profiles (ALT/AST) .
- Metabolite Profiling : Identify species-specific metabolites (e.g., aflatoxin-epoxide) using hepatic microsomal assays .
- Dose-Response Modeling : Apply Hill equation fits to reconcile divergent efficacy thresholds .
Q. What strategies ensure reproducible quantification of this compound in low-abundance biological samples?
- Methodological Answer :
- Immunoaffinity Enrichment : Use anti-aflatoxin antibodies for pre-concentration prior to LC-MS .
- Isotope Dilution : Spike samples with ¹³C-labeled analogs as internal standards to correct for matrix effects .
- Limit of Detection (LOD) Optimization : Perform serial dilutions to establish LOD/LOQ using signal-to-noise ratios ≥3 and ≥10, respectively .
Experimental Design & Data Interpretation
Q. How should researchers design studies to evaluate the compound’s target engagement in cellular models?
- Methodological Answer :
- Competitive Binding Assays : Co-treat cells with free biotin to block streptavidin-based detection and confirm specificity .
- Fluorescence Microscopy : Use FITC-labeled streptavidin to visualize subcellular localization .
- Dose-Dependent Response : Generate sigmoidal curves to calculate EC50 values .
Q. What criteria validate the use of this compound as a probe in forensic or diagnostic applications?
- Methodological Answer :
- Specificity : Test cross-reactivity with structurally similar biotoxins (e.g., aflatoxin B1/G1) via competitive ELISA .
- Reproducibility : Assess intra- and inter-assay CV% (<15% acceptable) across three independent experiments .
- Stability Documentation : Report degradation rates under storage conditions (−80°C vs. 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
